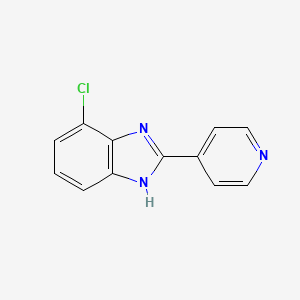

1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)-

描述

1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- (hereafter referred to as 4-Cl-2-PyBz), is a heterocyclic compound featuring a benzimidazole core substituted with a chlorine atom at position 4 and a pyridinyl group at position 2. The benzimidazole scaffold is renowned for its pharmacological versatility, with substitutions critically influencing bioactivity, solubility, and stability. The 4-chloro group enhances electron-withdrawing properties, while the 4-pyridinyl substituent introduces hydrogen-bonding capability and polarity. These features make 4-Cl-2-PyBz a candidate for therapeutic applications, particularly in oncology and antimicrobial research .

属性

CAS 编号 |

84123-84-2 |

|---|---|

分子式 |

C12H8ClN3 |

分子量 |

229.66 g/mol |

IUPAC 名称 |

4-chloro-2-pyridin-4-yl-1H-benzimidazole |

InChI |

InChI=1S/C12H8ClN3/c13-9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-7H,(H,15,16) |

InChI 键 |

DATHLKQKULDDGE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)Cl)N=C(N2)C3=CC=NC=C3 |

产品来源 |

United States |

准备方法

Preparation of 4-Chloro-Substituted Pyridine Intermediates

The synthesis of 1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- typically begins with the preparation of 4-chloro-substituted pyridine intermediates, which are crucial building blocks for subsequent coupling with benzimidazole derivatives.

- Chlorination of 4-nitro-substituted pyridine : The 4-chloro-substituted pyridine compounds are prepared by reacting 4-nitro-substituted pyridine derivatives with gaseous hydrochloric acid or anhydrous hydrochloric acid solutions in organic solvents. This reaction is conducted at mild temperatures (0–100 °C, preferably 60–90 °C) for 4–8 hours, using hydrochloric acid concentrations of 10–17%. The process yields the 4-chloro-substituted pyridine in nearly quantitative yields under industrially viable conditions. The product is isolated by conventional methods such as solvent distillation, crystallization, neutralization, and extraction, followed by purification via recrystallization or distillation if necessary.

| Parameter | Conditions/Details |

|---|---|

| Temperature | 0–100 °C (preferably 60–90 °C) |

| Reaction time | 4–8 hours |

| HCl concentration | 10–17% |

| Isolation methods | Distillation, crystallization, extraction |

| Yield | Nearly quantitative |

This intermediate is essential for synthesizing proton pump inhibitors and related benzimidazole derivatives.

Synthesis of Benzimidazole Core and Substituted Derivatives

The benzimidazole moiety is typically synthesized via cyclocondensation reactions involving o-phenylenediamine and appropriate aldehydes or nitriles.

- ZnO nanoparticle-catalyzed cyclocondensation : An eco-friendly method involves the use of zinc oxide nanoparticles as catalysts to promote the cyclocondensation between substituted aromatic aldehydes and o-phenylenediamine. This method yields mono-substituted benzimidazoles with higher efficiency and better yields compared to traditional methods. The reaction proceeds under mild conditions, and the products are characterized by NMR spectroscopy confirming the benzimidazole structure.

| Catalyst | ZnO nanoparticles |

|---|---|

| Reactants | o-Phenylenediamine + substituted aromatic aldehydes |

| Reaction type | Cyclocondensation |

| Advantages | Eco-friendly, higher yields, mild conditions |

| Characterization | 1H-NMR, 13C-NMR |

- Stepwise synthesis involving chloroacetamido intermediates : Another approach involves preparing 4-(2-chloroacetamido) benzoic acid by reacting p-aminobenzoic acid with chloroacetyl chloride, followed by coupling with 2-mercaptobenzimidazole in the presence of potassium carbonate. Subsequent conversion to benzoyl chloride derivatives and reaction with substituted anilines yields various benzimidazole derivatives. This multi-step process involves refluxing, filtration, recrystallization, and purification steps to obtain high-purity products.

| Step | Reaction Details |

|---|---|

| Step i | p-Aminobenzoic acid + chloroacetyl chloride in ethanol, stirring and cooling |

| Step ii | Coupling with 2-mercaptobenzimidazole, reflux in ethanol |

| Step iii | Conversion to benzoyl chloride using thionyl chloride, reflux |

| Step iv | Reaction with substituted anilines, reflux, purification |

Coupling and Oxidation to Final Product

Coupling of 4-chloro-substituted pyridine with benzimidazole derivatives : The 4-chloro substituent on the pyridine ring is substituted with suitable nucleophiles such as alkoxides or alcohols, followed by acetylation, hydrolysis, and conversion into leaving groups. The benzimidazole compound is then condensed with these intermediates to form thioether intermediates.

Oxidation to sulfinyl derivatives : The thioether intermediates are oxidized to sulfinyl compounds using oxidizing agents like m-chloroperbenzoic acid. This oxidation is a key step in the synthesis of biologically active benzimidazole derivatives such as proton pump inhibitors. The oxidation is typically carried out under controlled conditions to avoid over-oxidation and to ensure high purity of the sulfinyl product.

| Step | Reagents/Conditions |

|---|---|

| Nucleophilic substitution | Alkoxide/alcohol substitution on 4-chloro pyridine |

| Acetylation and hydrolysis | Standard acetylation and hydrolysis protocols |

| Condensation | Reaction with substituted benzimidazole |

| Oxidation | m-Chloroperbenzoic acid, controlled conditions |

Alternative Synthetic Routes and Catalytic Methods

Nucleophilic substitution and cross-coupling reactions : For related benzimidazole derivatives, nucleophilic aromatic substitution, Buchwald–Hartwig amination, and Suzuki coupling have been employed to introduce various substituents at the 1-position of pyrido[1,2-a]benzimidazole frameworks. These methods allow for structural diversification and are performed under solvent-free or mild conditions, providing moderate to high yields (25–91%).

Industrial considerations : The processes emphasize mild reaction conditions, industrially viable reagents, and scalable purification techniques to ensure the synthesis is practical for pharmaceutical manufacturing.

Summary Table of Key Preparation Steps

| Preparation Stage | Method/Reaction Type | Key Reagents/Catalysts | Conditions/Notes | Yield/Outcome |

|---|---|---|---|---|

| 4-Chloro-pyridine intermediate | Chlorination of 4-nitro-pyridine | Gaseous or anhydrous HCl | 60–90 °C, 4–8 h, 10–17% HCl | Nearly quantitative yield |

| Benzimidazole core synthesis | Cyclocondensation | o-Phenylenediamine + aldehydes | ZnO nanoparticles catalyst, mild conditions | High yield, eco-friendly |

| Chloroacetamido intermediate | Acylation and coupling | Chloroacetyl chloride, 2-mercaptobenzimidazole | Reflux in ethanol, multiple steps | High purity intermediates |

| Coupling and oxidation | Nucleophilic substitution + oxidation | Alkoxides/alcohols, m-chloroperbenzoic acid | Controlled oxidation, mild conditions | High purity sulfinyl benzimidazole |

| Alternative cross-coupling | Buchwald–Hartwig, Suzuki coupling | Pd catalysts, aryl halides | Solvent-free or mild conditions | 25–91% yield |

化学反应分析

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 4 of the benzimidazole ring is a key site for substitution due to its electrophilic nature.

-

Amination reactions : Chloro-substituted benzimidazoles react with primary or secondary amines under basic conditions. For example, in the synthesis of pyrimidinediamines, phosphoryl chloride (POCl₃) mediates chlorination, followed by condensation with substituted anilines to form N2-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines .

-

Thiol substitution : The chloro group can be replaced by thiols, as demonstrated in the synthesis of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde via coupling with thiol-containing reagents .

Condensation Reactions

The benzimidazole scaffold participates in condensation reactions, particularly at the NH group or reactive substituents:

-

Thiosemicarbazone formation : Aldehyde derivatives of benzimidazoles (e.g., 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde) react with thiosemicarbazide in ethanol under reflux to yield thiosemicarbazones, confirmed by IR and NMR data .

-

Mannich reactions : N-Benzimidazol-1-yl methyl-benzamide derivatives are synthesized via Mannich reactions, where electron-withdrawing groups (e.g., chloro) enhance reactivity .

Metal-Catalyzed Coupling Reactions

The pyridinyl group at position 2 facilitates coordination with transition metals, enabling cross-coupling reactions:

-

Suzuki coupling : The chloro substituent can undergo palladium-catalyzed coupling with boronic acids to introduce aryl/alkyl groups. This is analogous to methods used for 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives .

-

Buchwald-Hartwig amination : The NH group in benzimidazole can participate in C–N bond-forming reactions with aryl halides under palladium catalysis .

Acid/Base-Mediated Rearrangements

The pyridinyl-benzimidazole system exhibits pH-dependent stability:

-

Acidic conditions : Benzimidazole sulfoxides undergo rearrangement to sulfenamides at low pH, driven by protonation of the pyridine nitrogen. This reactivity is critical for prodrug activation in H⁺/K⁺-ATPase inhibitors .

-

Neutral/basic conditions : The compound remains stable, as electron-withdrawing substituents (e.g., chloro) and the pyridinyl group modulate the pKa of the benzimidazole NH .

Cyclization and Heterocycle Formation

The chloro and pyridinyl groups enable cyclization to form fused heterocycles:

-

Knoevenagel condensation : Chloro-substituted imidazole carbaldehydes undergo condensation with active methylene compounds (e.g., nitriles) to form pyridine-fused benzimidazoles .

-

Pyrido[2,3-d]pyrimidine synthesis : Benzimidazoles with reactive substituents (e.g., chloro) participate in cascade heterocyclizations to form complex scaffolds like benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines .

Biological Activity-Driven Modifications

Derivatives of 4-chloro-2-(4-pyridinyl)-1H-benzimidazole are tailored for pharmacological applications:

-

Antiviral analogs : Introduction of trifluoromethyl or morpholino groups enhances potency against HCV NS5A, as seen in bis-benzimidazole derivatives .

-

Anti-inflammatory agents : Substitution with arylpiperazine moieties improves COX-2 selectivity, demonstrated in 2-(6-alkyl-pyrazin-2-yl)-1H-benzimidazoles .

Key Data Table: Reaction Pathways and Outcomes

Stability and Reactivity Considerations

科学研究应用

Pharmacological Activities

1H-Benzimidazole derivatives exhibit a range of pharmacological activities, including:

- Anti-Ulcer Activity : Compounds containing the benzimidazole structure have been shown to effectively inhibit gastric acid secretion. For instance, a study highlighted that certain derivatives exhibit superior inhibitory effects on H^+-K^+-ATPase compared to Omeprazole, a well-known anti-ulcer medication. The compound demonstrated a significant reduction in gastric acid secretion in animal models, indicating its potential as a therapeutic agent for peptic ulcers .

- Antiviral Properties : Recent studies have identified benzimidazole derivatives as promising candidates against hepatitis C virus (HCV). For example, specific compounds have shown EC50 values as low as 0.007 nM against various HCV genotypes, suggesting potent antiviral activity .

- Analgesic and Anti-inflammatory Effects : Some benzimidazole derivatives have demonstrated notable analgesic properties. In animal models, certain compounds exhibited significant reductions in pain and inflammation compared to standard analgesics like aspirin and indomethacin .

Case Study 1: Anti-Ulcer Activity

A comparative study evaluated the anti-ulcer efficacy of various benzimidazole derivatives against Omeprazole. The findings indicated that certain compounds not only inhibited gastric acid secretion more effectively but also facilitated a quicker recovery of acid secretion post-treatment. This suggests a favorable safety profile for long-term use in managing peptic ulcers .

Case Study 2: Antiviral Efficacy Against HCV

Research involving a series of benzimidazole derivatives assessed their activity against HCV. Compounds were tested for their ability to inhibit viral replication in cell cultures. The most effective derivatives exhibited low nanomolar EC50 values, highlighting their potential as antiviral agents .

作用机制

The mechanism of action of 1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

相似化合物的比较

Comparison with Structural Analogues

Table 1: Bioactivity of Selected Benzimidazole Derivatives

- Key Insights: The 4-pyridinyl group in 4-Cl-2-PyBz facilitates hydrogen bonding, critical for target binding . Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-NO2) show enhanced antimicrobial and anticancer activity compared to electron-donating groups (e.g., N,N-dimethylamino) . Dimeric structures (e.g., 5,5'-bis-[2-(4-pyridinyl)]) may improve binding avidity but require further pharmacological validation .

Physicochemical Properties

Table 2: Physicochemical Comparison

- Thermal stability of 4-Cl-2-PyBz is comparable to polyhalogenated benzimidazoles, which exhibit robust crystalline packing . Methoxy groups (e.g., 7-methoxy-2-(2-pyridyl)) improve solubility due to increased polarity .

生物活性

The compound 1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- is a derivative of benzimidazole that has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: 1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)-

- Molecular Formula: C11H8ClN3

- Molecular Weight: 219.66 g/mol

- CAS Number: [Not specified]

Biological Activity Overview

Benzimidazole derivatives, including 1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)-, are recognized for their broad spectrum of biological activities:

- Antibacterial Activity: Research indicates that benzimidazole derivatives can exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds have shown promising results in inhibiting Escherichia coli and Staphylococcus aureus .

- Antifungal Activity: Certain benzimidazole derivatives demonstrate antifungal effects against pathogens like Candida albicans and Aspergillus niger, making them potential candidates for antifungal drug development .

- Anticancer Activity: Some studies have highlighted the ability of benzimidazole derivatives to inhibit DNA topoisomerases, which play a crucial role in cancer cell proliferation. Compounds have been tested against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), showing cytotoxic effects .

The biological activity of 1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.

- Cell Cycle Interference: By interfering with DNA topoisomerases, the compound can induce cytotoxicity in rapidly dividing cancer cells .

Antimicrobial Studies

A study evaluated the antimicrobial properties of various benzimidazole derivatives, including 1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)-. The results indicated:

- Minimum Inhibitory Concentration (MIC): The compound exhibited an MIC of 50 µg/ml against S. typhi, outperforming some standard antibiotics .

Anticancer Evaluation

In vitro assays were conducted on several benzimidazole derivatives:

- Cytotoxicity Assays: The compound showed significant inhibition of cell growth in HeLa and MCF7 cell lines with IC50 values indicating potent anticancer activity .

Comparative Analysis of Biological Activities

| Activity Type | Compound | MIC/IC50 | Standard Comparison |

|---|---|---|---|

| Antibacterial | 1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- | 50 µg/ml (S. typhi) | Comparable to ampicillin |

| Antifungal | Various Derivatives | MIC = 250 µg/ml (C. albicans) | Comparable to fluconazole |

| Anticancer | Selected Derivatives | IC50 = Varies (HeLa) | Effective against standard chemotherapeutics |

常见问题

Q. What are the established synthetic routes for 1H-benzimidazole, 4-chloro-2-(4-pyridinyl)-, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions. For example, a two-step method involves reacting 2-(4-pyridinyl)benzimidazole with 4-chlorobenzyl chloride in the presence of K₂CO₃ as a base . Yield optimization requires careful control of stoichiometry (e.g., excess 4-chlorobenzyl chloride) and reaction time (24–48 hours). Microwave-assisted synthesis can reduce reaction time and improve efficiency, as demonstrated in green chemistry approaches for analogous benzimidazoles .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Essential techniques include:

- ¹H/¹³C NMR : Look for the pyridinyl proton signals at δ 8.5–8.7 ppm and benzimidazole NH protons near δ 12.5–13.0 ppm (disappears upon deuteration). Chlorine substituents deshield adjacent carbons in ¹³C NMR .

- ESI-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the chloro and pyridinyl groups .

- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and aromatic C=N (∼1600 cm⁻¹) are diagnostic .

Q. What preliminary biological activity data exist for this compound, and how should researchers validate these findings?

While direct data on this derivative are limited, structurally related 2-(4-pyridinyl)benzimidazoles exhibit antimicrobial and anticancer activity. Researchers should conduct dose-response assays (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines) and compare results against positive controls (e.g., cisplatin for cytotoxicity). Fluorescence properties (reported in similar compounds) may also support DNA-binding studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data reported for benzimidazole derivatives?

Thermogravimetric analysis (TGA) of this compound shows decomposition onset at ~250°C, but discrepancies may arise from differing heating rates or sample purity. To standardize results:

- Use a heating rate ≤10°C/min under inert atmosphere (N₂/Ar).

- Cross-validate with differential scanning calorimetry (DSC) to identify phase transitions .

- Purify samples via column chromatography (silica gel, CH₂Cl₂/MeOH) before analysis .

Q. What strategies optimize regioselectivity during N-alkylation of the benzimidazole core?

N-alkylation at the 1-position is favored due to the electron-withdrawing effect of the 4-chloro substituent. To enhance selectivity:

- Use bulky bases (e.g., DBU) to deprotonate the NH group selectively.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .

- Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .

Q. How can computational methods predict the compound’s binding affinity for kinase targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) against ATP-binding pockets (e.g., EGFR kinase) can prioritize targets. Key steps:

Q. What analytical challenges arise in quantifying trace impurities, and how can they be addressed?

Residual solvents (e.g., DMF) and unreacted intermediates are common impurities. Solutions include:

- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm for pyridinyl absorption .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for targeted impurity detection (LOQ ≤0.1%) .

Methodological Considerations

- Contradiction Management : Conflicting spectral or biological data should be cross-checked with orthogonal methods (e.g., X-ray crystallography for structural confirmation if crystals are obtainable) .

- Green Synthesis : Replace traditional solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。